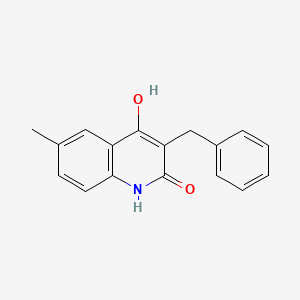
3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone, also known as BMQ, is a synthetic compound that belongs to the quinolinone family. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Wirkmechanismus
The mechanism of action of 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer activity. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and anti-microbial effects. 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a potential candidate for cancer therapy. It has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-established synthesis methods. However, 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone also has some limitations, including its low solubility in water and its potential toxicity. These limitations may restrict its use in certain experiments and require additional precautions to ensure safety.
Zukünftige Richtungen
There are several future directions for the study of 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone, including its potential therapeutic applications in various diseases, its mechanism of action, and its optimization for use in lab experiments. 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone has shown promising results in preclinical studies for cancer and neurodegenerative diseases, and further studies are needed to determine its efficacy in clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone and to optimize its synthesis and formulation for use in lab experiments.
Synthesemethoden
3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone can be synthesized using various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of an arylamine with a ketone or aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the reaction of aniline with glycerol and an oxidizing agent in the presence of an acid catalyst. These methods have been used to synthesize 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone with high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 3-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
3-benzyl-4-hydroxy-6-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-7-8-15-13(9-11)16(19)14(17(20)18-15)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGZRIAQXGFARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-4-hydroxy-6-methyl-1H-quinolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913566.png)
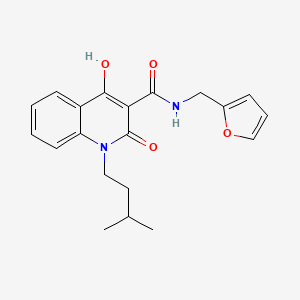

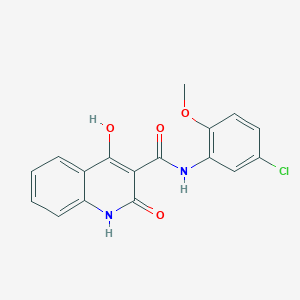
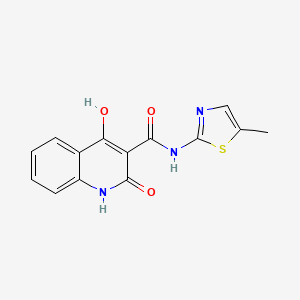
![3-acetyl-1-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-hydroxy-6-methyl-2(1H)-pyridinone](/img/structure/B5913595.png)

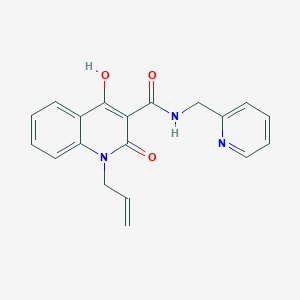
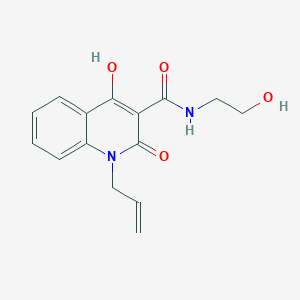

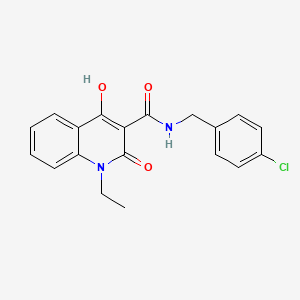
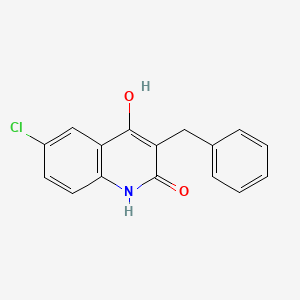
![7-phenyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5913650.png)
